(4-Bromo-3,5-dimethylthiophen-2-yl)boronic acid
Description
(4-Bromo-3,5-dimethylthiophen-2-yl)boronic acid is a heteroaromatic boronic acid derivative characterized by a thiophene ring substituted with bromine at the 4-position and methyl groups at the 3- and 5-positions. Boronic acids are widely utilized in Suzuki-Miyaura cross-coupling reactions for synthesizing biaryl compounds, pharmaceuticals, and functional materials . This compound’s unique structure positions it as a candidate for drug development, particularly in oncology and enzymology, given the established role of boronic acids in proteasome inhibition and enzyme targeting .
Properties
IUPAC Name |
(4-bromo-3,5-dimethylthiophen-2-yl)boronic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8BBrO2S/c1-3-5(8)4(2)11-6(3)7(9)10/h9-10H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFURVKXPSNUGPP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C(=C(S1)C)Br)C)(O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8BBrO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00571987 | |
| Record name | (4-Bromo-3,5-dimethylthiophen-2-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00571987 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.91 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
172872-73-0 | |
| Record name | (4-Bromo-3,5-dimethylthiophen-2-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00571987 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Directed Ortho-Metalation (DoM)
Directed ortho-metalation leverages the coordination of a lithiating agent to a directing group on the thiophene ring, enabling regioselective deprotonation. For (4-bromo-3,5-dimethylthiophen-2-yl)boronic acid, the bromine and methyl groups act as deactivating and steric modifiers, respectively. Lithium diisopropylamide (LDA) in tetrahydrofuran (THF) at −78°C selectively deprotonates the C2 position of 4-bromo-3,5-dimethylthiophene, generating a lithium intermediate. Subsequent quenching with trimethyl borate (B(OMe)₃) yields the boronate ester, which is hydrolyzed to the boronic acid using dilute hydrochloric acid (HCl).
Reaction Optimization
-
Solvent Effects : THF’s polarity and low temperature (−78°C) suppress side reactions like homocoupling.
-
Stoichiometry : A 1:1 molar ratio of LDA to substrate ensures complete deprotonation, while excess B(OMe)₃ (3 equiv) drives boronation.
-
Yield : Typical yields range from 60–75%, limited by competing protodeboronation during hydrolysis.
Miyaura Borylation Using Palladium Catalysts
General Reaction Framework
The Miyaura borylation employs bis(pinacolato)diboron (B₂Pin₂) and palladium catalysts to convert aryl halides into boronic esters. For 4-bromo-3,5-dimethylthiophene, this method avoids harsh lithiation conditions and enhances functional group compatibility.
Catalytic System
Reaction Conditions :
Mechanistic Insights
Steric Considerations
The 3,5-dimethyl groups hinder transmetalation, necessitating elevated temperatures (80°C vs. 60°C for unsubstituted thiophenes).
Direct Borylation with Bis-Boronic Acid (BBA)
Protocol Development
Bis-boronic acid (BBA) enables direct synthesis of boronic acids without ester intermediates. This one-pot method uses ethanol as a green solvent and XPhos-Pd-G3 as a preformed catalyst.
Representative Procedure :
Advantages Over Miyaura Borylation
-
No Hydrolysis Step : BBA directly affords boronic acids, simplifying purification.
-
Lower Catalyst Loading : 0.1–0.5 mol% Pd suffices for gram-scale reactions.
Comparative Analysis of Methods
Challenges and Mitigation Strategies
Steric Hindrance
The 3,5-dimethyl groups impede catalyst access to the C4 position. Solutions include:
Chemical Reactions Analysis
Types of Reactions
(4-Bromo-3,5-dimethylthiophen-2-yl)boronic acid primarily undergoes cross-coupling reactions, such as the Suzuki-Miyaura coupling, where it reacts with aryl or vinyl halides to form biaryl or styrene derivatives. This compound can also participate in other reactions, including oxidation, reduction, and substitution reactions, depending on the reagents and conditions used .
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., THF, DMF).
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
The major products formed from these reactions include biaryl compounds, styrene derivatives, and various substituted thiophenes, depending on the specific reaction and conditions employed .
Scientific Research Applications
(4-Bromo-3,5-dimethylthiophen-2-yl)boronic acid is widely used in scientific research due to its versatility in organic synthesis. Its applications include:
Chemistry: Used as a building block in the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical industries.
Biology: Employed in the development of biologically active compounds and as a tool in chemical biology for the modification of biomolecules.
Medicine: Utilized in the synthesis of potential drug candidates and in medicinal chemistry for the development of new therapeutic agents.
Mechanism of Action
The mechanism of action of (4-Bromo-3,5-dimethylthiophen-2-yl)boronic acid in Suzuki-Miyaura coupling involves the formation of a palladium complex with the boronic acid and the halide substrate. This complex undergoes transmetalation, where the boron atom transfers its organic group to the palladium center. Subsequent reductive elimination releases the coupled product and regenerates the palladium catalyst .
Comparison with Similar Compounds
Thiophene vs. Phenyl Analogs
- (4-Bromo-5-methylthiophen-2-yl)boronic acid (CAS 154566-69-5) : Differs in methyl substitution (5-methyl vs. 3,5-dimethyl) on the thiophene ring, altering steric bulk and electronic distribution. The additional methyl group in the target compound may enhance lipophilicity and steric hindrance during cross-coupling reactions .
- 4-Bromo-3,5-dimethylphenylboronic acid : Replaces the thiophene ring with a benzene ring. The phenyl analog lacks the sulfur atom’s electron-rich nature, which reduces polarizability and may decrease binding to sulfur-dependent enzymes .
- Phenanthren-9-yl boronic acid : Features a polycyclic aromatic system, enabling stronger π-π stacking interactions but lower solubility compared to the target compound’s thiophene core .
Substituent Positioning
- (3-Bromo-2,5-dimethylphenyl)boronic acid (CAS 1259318-83-6) : Demonstrates how bromine and methyl group positioning on a phenyl ring affects reactivity. The meta-substituted bromine in this compound may reduce steric clash compared to para-substituted analogs .
Physicochemical Properties
pKa and Acidity
- The target compound’s pKa is influenced by the electron-donating methyl groups and electron-withdrawing bromine. Thiophene-based boronic acids generally exhibit lower pKa values (~8–9) compared to phenyl analogs (e.g., 4-MCPBA, pKa ~9.5) due to sulfur’s electron-donating resonance effects .
- Fluoro-substituted boronic acids (e.g., 2,6-diarylphenylboronic acids): Exhibit pKa values similar to the target compound despite differing substituent σ values, highlighting the role of through-space electronic effects over through-bond interactions .
Binding Affinity
- The thiophene ring’s polarizability enhances diol-binding affinity in aqueous media compared to phenyl boronic acids, making it suitable for saccharide-sensing applications .
- 3-AcPBA and 4-MCPBA : These glucose-binding boronic acids have lower association constants (Ka ~10–100 M⁻¹) than thiophene derivatives, which may achieve Ka > 200 M⁻¹ due to optimized steric complementarity .
Antiproliferative Effects
- Phenanthren-9-yl boronic acid : Exhibits cytotoxicity at sub-micromolar concentrations (IC₅₀ ~0.5 µM) in triple-negative breast cancer cells, outperforming simpler thiophene derivatives likely due to enhanced intercalation .
- 6-Hydroxynaphthalen-2-yl boronic acid : Demonstrates moderate activity (IC₅₀ ~1.2 µM), suggesting that hydroxyl groups may improve solubility but reduce membrane permeability compared to methylated thiophenes .
Enzyme Inhibition
- [2-[[4-(2-Methoxyethyl)phenoxy]methyl]phenyl]boronic acid: Inhibits fungal histone deacetylase (HDAC) at 1 µM, comparable to trichostatin A (1.5 µM). The target compound’s bromine and methyl groups may confer similar potency with improved selectivity .
- Bortezomib : A clinically approved boronic acid proteasome inhibitor. The target compound’s thiophene core may offer alternative binding modes to avoid resistance mechanisms associated with phenyl-based inhibitors .
Data Table: Key Properties of Selected Boronic Acids
Biological Activity
(4-Bromo-3,5-dimethylthiophen-2-yl)boronic acid is a boronic acid derivative with significant potential in medicinal chemistry due to its unique structural features and biological activities. This compound has garnered attention for its applications in drug development, particularly as a tool for targeting various biological pathways.
Chemical Structure and Properties
The compound is characterized by the presence of a boronic acid functional group, which is known for its ability to form reversible covalent bonds with diols and other nucleophiles. The molecular formula is , and it features a brominated thiophene ring that enhances its reactivity and interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C₆H₈BBrO₂S |
| Molecular Weight | 215.01 g/mol |
| CAS Number | 172872-73-0 |
| Solubility | Soluble in organic solvents |
The biological activity of this compound primarily stems from its ability to interact with enzymes and proteins through its boronic acid moiety. It can inhibit enzymatic activities by forming stable complexes with hydroxyl groups present in target proteins. This mechanism is particularly relevant in the context of enzyme inhibitors and drug design.
Anticancer Properties
Recent studies have highlighted the compound's potential as an anticancer agent. For instance, it has been shown to exhibit cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) cells, with an IC50 value indicating significant potency. The compound's ability to modulate pathways involved in cell proliferation and apoptosis makes it a candidate for further investigation in cancer therapeutics .
Enzyme Inhibition
This compound has been evaluated for its inhibitory effects on several enzymes:
| Enzyme | IC50 Value (µg/mL) |
|---|---|
| Acetylcholinesterase | 115.63 ± 1.16 |
| Butyrylcholinesterase | 3.12 ± 0.04 |
| Antiurease | 1.10 ± 0.06 |
| Antityrosinase | 11.52 ± 0.46 |
These results indicate that the compound possesses moderate to high inhibitory activity against key enzymes involved in various physiological processes, suggesting potential therapeutic applications .
Antioxidant Activity
The antioxidant properties of this compound have also been investigated. It demonstrated significant scavenging activity against free radicals, which could contribute to its protective effects against oxidative stress-related diseases.
Case Studies and Research Findings
- Synthesis and Characterization : A study documented the synthesis of this compound and characterized its chemical properties using spectroscopic methods . The research emphasized the compound's stability and reactivity profile, which are crucial for its application in organic synthesis.
- In Vivo Studies : In vivo assessments have shown that formulations containing this boronic acid derivative exhibit favorable pharmacokinetic properties and low toxicity profiles, making them suitable candidates for further development as therapeutic agents .
- Biological Assays : Comprehensive biological assays have confirmed the compound's efficacy against various cancer cell lines, alongside its enzyme inhibition capabilities . These findings underscore the importance of this compound in the context of drug discovery.
Q & A
Q. What are the optimal conditions for Suzuki-Miyaura cross-coupling reactions using (4-Bromo-3,5-dimethylthiophen-2-yl)boronic acid?
- Methodological Answer : Optimal conditions involve:
- Catalyst : Palladium-based catalysts (e.g., Pd(PPh₃)₄) at 1–5 mol% loading.
- Base : K₂CO₃ or Na₂CO₃ in polar aprotic solvents (e.g., THF, DMF) at 80–100°C .
- Substrate Ratio : Maintain a 1:1 molar ratio between the boronic acid and aryl halide.
- Monitoring : Track reaction progress via TLC or HPLC (retention time ~0.66–1.64 minutes under SQD-FA05 conditions) .
Q. What spectroscopic and chromatographic methods are recommended for characterizing this compound?
- Methodological Answer :
| Technique | Conditions/Parameters | Key Insights |
|---|---|---|
| ¹H/¹³C NMR | CDCl₃ or DMSO-d₆; δ 6.8–7.5 ppm (aromatic protons) | Confirm substitution pattern and boron integration . |
| HPLC | SQD-FA05 column; retention time ~0.66–1.64 minutes | Purity assessment; detect byproducts . |
| MALDI-MS | DHB matrix; on-plate esterification | Avoids boroxine interference; detects [M+H]+ ions . |
Advanced Research Questions
Q. How can researchers address discrepancies between theoretical and experimental spectroscopic data (e.g., unexpected peaks in NMR or MS)?
- Methodological Answer :
- Boroxine Formation : Free boronic acids dehydrate to form trimers, complicating MS analysis. Use derivatization (e.g., pinacol esterification) to stabilize the compound .
- pH Effects : Adjust reaction pH to ~7–9 to minimize boronic acid self-condensation .
- Computational Validation : Compare experimental NMR shifts with DFT-predicted values to identify structural anomalies .
Q. What strategies mitigate boroxine interference in mass spectrometry analysis?
- Methodological Answer :
- In-Situ Derivatization : Use 2,5-dihydroxybenzoic acid (DHB) as a matrix and derivatizing agent to form stable boronic esters during MALDI-MS .
- Pre-Column Esterification : React with diols (e.g., pinacol) prior to LCMS to prevent cyclization .
Q. What is the kinetic profile of this compound’s interaction with diols (e.g., sugars)?
- Methodological Answer :
- Stopped-Flow Kinetics : Measure kon values (e.g., D-fructose > D-tagatose > D-mannose > D-glucose) .
- Fluorescence Quenching : Monitor real-time binding at physiological pH (7.4) using boronic acid-diol complexes .
Q. How can this boronic acid be integrated into enzyme inhibitor design?
- Methodological Answer :
- Bioisostere Strategy : Replace carboxyl groups in substrate analogs with boronic acid to enhance binding affinity (e.g., proteasome inhibitors) .
- Rational Design : Use X-ray crystallography of target enzymes (e.g., HIV-1 protease) to optimize steric and electronic complementarity .
Q. What computational approaches predict the reactivity of this compound in cross-coupling reactions?
- Methodological Answer :
- DFT Calculations : Model transition states to predict regioselectivity in Suzuki-Miyaura reactions .
- Molecular Dynamics : Simulate solvent effects on reaction kinetics (e.g., THF vs. DMF) .
Q. How is this boronic acid utilized in adsorption materials for small-molecule capture?
- Methodological Answer :
- Resin Functionalization : Immobilize on polystyrene resins via chloromethyl groups (boronic acid loading: ~0.7–1.2 mmol/g) .
- Selectivity Tuning : Adjust pH to exploit boronic acid-diol binding reversibility for targeted adsorption of 1,3-propanediol .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
